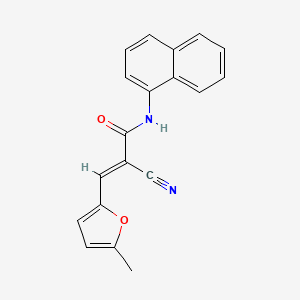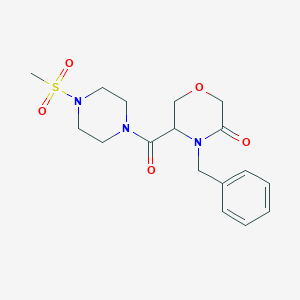
(E)-2-ciano-3-(5-metilfurano-2-il)-N-(naftalen-1-il)acrilamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound features a cyano group, a furan ring, and a naphthalene moiety, making it a molecule of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 5-methylfuran-2-carbaldehyde, naphthalen-1-amine, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 5-methylfuran-2-carbaldehyde and malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(5-methylfuran-2-yl)acrylonitrile.
Amidation Reaction: The second step involves the reaction of (E)-2-cyano-3-(5-methylfuran-2-yl)acrylonitrile with naphthalen-1-amine in the presence of a catalyst such as triethylamine to form the final product, (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. If used as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(phenyl)acrylamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a naphthalene moiety.
Uniqueness
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)acrylamide is unique due to the presence of the naphthalene moiety, which can impart different chemical and biological properties compared to similar compounds with different aromatic groups.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-13-9-10-16(23-13)11-15(12-20)19(22)21-18-8-4-6-14-5-2-3-7-17(14)18/h2-11H,1H3,(H,21,22)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDKIIGBKMVOSA-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2464572.png)
![N-(1H-1,3-benzodiazol-2-yl)-2-[(3,4,5-trimethoxyphenyl)formamido]acetamide](/img/structure/B2464573.png)

![2-[3-(benzyloxy)phenyl]-1H-imidazole](/img/structure/B2464575.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2464577.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2464579.png)

![5-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2464583.png)
![({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine](/img/structure/B2464588.png)

![5-(benzenesulfonyl)-7-(2-hydroxyethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2464591.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide](/img/structure/B2464592.png)

